molecular formula C30H33NO9S3 B11683906 Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11683906
M. Wt: 647.8 g/mol
InChI Key: YNBUDRVPINSKQH-UHFFFAOYSA-N
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Description

2’,3’,4,5-TETRAMETHYL 6’-BUTANOYL-5’,5’,7’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound with a unique structure that includes multiple methyl groups, a butanoyl group, and a spiro linkage

Preparation Methods

The synthesis of 2’,3’,4,5-TETRAMETHYL 6’-BUTANOYL-5’,5’,7’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, including the formation of the spiro linkage and the introduction of the various functional groups. The synthetic route typically starts with the preparation of the core structure, followed by the addition of the methyl and butanoyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple methyl groups makes it susceptible to oxidation reactions, which can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2’,3’,4,5-TETRAMETHYL 6’-BUTANOYL-5’,5’,7’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The spiro linkage and the presence of multiple methyl and butanoyl groups allow it to engage in various molecular interactions, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2’,3’,4,5-TETRAMETHYL 6’-BUTANOYL-5’,5’,7’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is unique due to its complex structure and the presence of a spiro linkage, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C30H33NO9S3

Molecular Weight

647.8 g/mol

IUPAC Name

tetramethyl 6'-butanoyl-5',5',7',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C30H33NO9S3/c1-10-11-17(32)31-20-15(3)12-14(2)13-16(20)18-24(29(31,4)5)41-21(26(34)38-7)19(25(33)37-6)30(18)42-22(27(35)39-8)23(43-30)28(36)40-9/h12-13H,10-11H2,1-9H3

InChI Key

YNBUDRVPINSKQH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C2=C(C=C(C=C2C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C)C

Origin of Product

United States

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